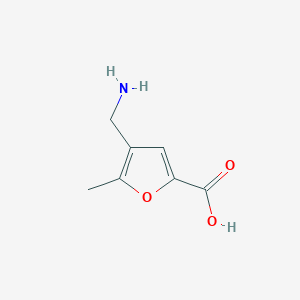
4-Aminomethyl-5-methyl-furan-2-carboxylic acid
Übersicht
Beschreibung
4-Aminomethyl-5-methyl-furan-2-carboxylic acid, also known as AMMF, is an organic compound belonging to the family of carboxylic acids. It has a molecular formula of C6H8O4 and a molar mass of 152.12 g/mol. AMMF is a colorless, crystalline solid with a pungent odor and is soluble in water, ethanol, and methanol. It is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Studies
4-Aminomethyl-5-methyl-furan-2-carboxylic acid and its derivatives are studied in the context of analytical and spectral analyses. Patel (2020) explored the chelating properties and antimicrobial activity of furan ring-containing organic ligands, including a compound synthesized from a reaction involving a similar furan-2-carboxylic acid derivative (Patel, 2020).
Biocatalytic Synthesis
The biocatalytic synthesis of various furan carboxylic acids, including derivatives of this compound, has been studied for their potential in the polymer and fine chemical industries. Wen et al. (2020) demonstrated the enhanced synthesis of these acids using a substrate adaptation strategy (Wen, Zhang, Zong, & Li, 2020).
Antimycobacterial Agents
Compounds like 5-Phenyl-furan-2-carboxylic acids, structurally related to this compound, have been identified as potential antimycobacterial agents. Mori et al. (2022) analyzed a fluorinated ester derivative in this class for its properties (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Analytical Methods in Honey Analysis
Furan-2-carboxylic acids, including this compound derivatives, are analyzed in honey. Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining related compounds in honey samples (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Dissociative Electron Attachment Study
A study on the dissociation of furan by low energy electrons included molecules such as 2-furoic acid and 5-methyl-2-furoic acids, closely related to the target compound. Zawadzki, Luxford, and Kočišek (2020) investigated how carboxylation influences the stability of the furan ring (Zawadzki, Luxford, & Kočišek, 2020).
Intramolecular Cyclization
Remizov, Pevzner, and Petrov (2019) studied the intramolecular cyclization of a derivative of 5-aminomethyl-furan-2-carboxylic acid, yielding various compounds with potential pharmacological interest (Remizov, Pevzner, & Petrov, 2019).
Bioactivity Studies
Wu et al. (2018) explored new furan-2-carboxylic acids, structurally similar to this compound, isolated from the roots of Nicotiana tabacum for their anti-tobacco mosaic virus and cytotoxicity activities (Wu et al., 2018).
Synthesis of Heterocycles
Kandinska, Kozekov, and Palamareva (2006) researched the synthesis of new heterocycles, including derivatives of furan-2-carboxylic acid, highlighting their application in pharmacology (Kandinska, Kozekov, & Palamareva, 2006).
Biological Activity of Derivatives
Phutdhawong et al. (2019) synthesized derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and assessed their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Carboxylate Recognition
Chakraborty, Tapadar, and Kumar (2002) developed a novel 18-membered cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid as a receptor for carboxylate binding (Chakraborty, Tapadar, & Kumar, 2002).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
Jia, Zong, Zheng, and Li (2019) reported on a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, an approach that could potentially be applied to the synthesis of this compound (Jia, Zong, Zheng, & Li, 2019).
Wirkmechanismus
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It is mentioned that this compound is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides , indicating that it may be involved in the synthesis of these polymers.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBKTEBPFCBDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243088 | |
| Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-95-8 | |
| Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)


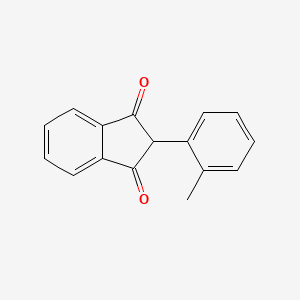
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
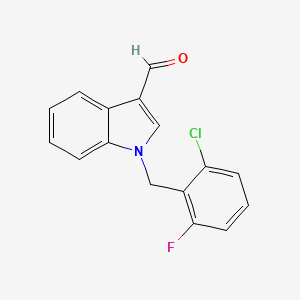


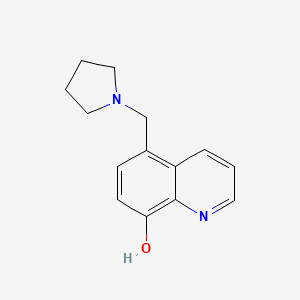
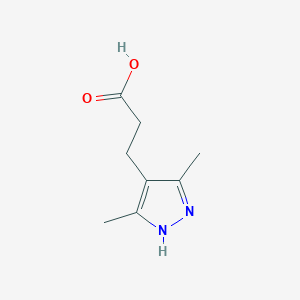
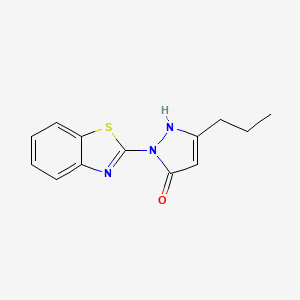
![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)
